In-Depth Technical Guide: 2-Methyl-3-(trifluoromethyl)benzoyl chloride
In-Depth Technical Guide: 2-Methyl-3-(trifluoromethyl)benzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Methyl-3-(trifluoromethyl)benzoyl chloride (CAS No. 261952-07-2). Due to the limited availability of experimentally derived data for this specific compound, this document includes information from closely related isomers and representative protocols to serve as a reliable resource for laboratory and research applications. This guide covers chemical identity, physical properties, safety and handling protocols, and a representative synthesis method. All quantitative data is presented in structured tables, and key workflows are visualized using logical diagrams to aid in research and development activities.
Chemical Identity and Structure
2-Methyl-3-(trifluoromethyl)benzoyl chloride is a substituted aromatic acyl chloride. The presence of the reactive acyl chloride group makes it a valuable intermediate in organic synthesis, particularly for introducing the 2-methyl-3-(trifluoromethyl)benzoyl moiety into a target molecule.
Caption: Chemical identifiers for 2-Methyl-3-(trifluoromethyl)benzoyl chloride.
Physical and Chemical Properties
Detailed experimental data for 2-Methyl-3-(trifluoromethyl)benzoyl chloride is not widely available in published literature. The following table summarizes its known properties and includes data from the closely related isomer, 2-(trifluoromethyl)benzoyl chloride (CAS No. 312-94-7), to provide estimated values. These estimates should be used with caution and confirmed through experimental analysis.
| Property | Value | Source / Note |
| CAS Number | 261952-07-2 | |
| Molecular Formula | C₉H₆ClF₃O | [Source: BLD Pharm][1] |
| Molecular Weight | 222.59 g/mol | [Source: BLD Pharm][1] |
| Appearance | Clear pink or yellow liquid (Predicted) | Based on the appearance of the isomer 2-(trifluoromethyl)benzoyl chloride.[2] |
| Boiling Point | 84-85 °C / 16 mmHg (Estimated) | Based on data for the isomer 2-(trifluoromethyl)benzoyl chloride.[3] |
| Density | ~1.4 g/cm³ at 25 °C (Estimated) | Based on the density of 2-(trifluoromethyl)benzoyl chloride (1.416 g/mL at 25 °C).[3] |
| Refractive Index | ~1.479 at 20 °C (Estimated) | Based on the refractive index of 2-(trifluoromethyl)benzoyl chloride.[3] |
| Water Solubility | Decomposes | Acyl chlorides react with water. This is a characteristic property of the functional group.[2] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere. Moisture sensitive. | [Source: BLD Pharm][1] |
Safety and Handling
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Signal Word: Danger
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GHS Hazard Pictograms:
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GHS05: Corrosion
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Hazard Statements:
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Precautionary Statements:
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P260: Do not breathe dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
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P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[4]
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P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[4]
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
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P310: Immediately call a POISON CENTER or doctor/physician.
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Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Keep away from water and moisture to prevent decomposition and the release of corrosive hydrogen chloride gas.
Representative Experimental Protocol: Synthesis
A specific literature procedure for the synthesis of 2-Methyl-3-(trifluoromethyl)benzoyl chloride was not identified. However, it can be readily prepared from the corresponding carboxylic acid, 2-methyl-3-(trifluoromethyl)benzoic acid, using standard methods for acyl chloride formation. The following protocol using thionyl chloride is a representative example.
Reaction: 2-Methyl-3-(trifluoromethyl)benzoic acid + SOCl₂ → 2-Methyl-3-(trifluoromethyl)benzoyl chloride + SO₂ + HCl
Materials:
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2-methyl-3-(trifluoromethyl)benzoic acid
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Thionyl chloride (SOCl₂)
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N,N-Dimethylformamide (DMF, catalytic amount)
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Anhydrous toluene (or another inert solvent like dichloromethane)
Procedure:
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Setup: Assemble a flame-dried, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (e.g., a trap containing NaOH solution to neutralize HCl and SO₂ gases).
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Charging the Reactor: Charge the flask with 2-methyl-3-(trifluoromethyl)benzoic acid (1.0 eq) and anhydrous toluene.
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Catalyst Addition: Add a catalytic amount of DMF (e.g., 1-2 drops) to the suspension.
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Reagent Addition: Slowly add thionyl chloride (a slight excess, e.g., 1.2-1.5 eq) to the stirred suspension at room temperature.
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Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used, e.g., ~110°C for toluene). Maintain reflux with stirring for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
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Purification: Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude 2-Methyl-3-(trifluoromethyl)benzoyl chloride can then be purified by vacuum distillation.
Caption: General workflow for the synthesis of benzoyl chlorides.
Conclusion
2-Methyl-3-(trifluoromethyl)benzoyl chloride is a specialty chemical intermediate for which detailed, publicly available experimental data is limited. This guide provides the most current and relevant information by consolidating confirmed identifiers with estimated properties and safety data derived from closely related isomers. The representative synthesis protocol offers a reliable starting point for laboratory preparation. It is strongly recommended that users perform their own analytical characterization and safety assessments before use.
References
- 1. 261952-07-2|2-Methyl-3-(trifluoromethyl)benzoyl chloride|BLD Pharm [bldpharm.com]
- 2. prepchem.com [prepchem.com]
- 3. 2-(Trifluoromethyl)benzoyl chloride 99 312-94-7 [sigmaaldrich.com]
- 4. 2-Fluoro-4-methyl-3-(trifluoromethyl)benzoyl chloride | C9H5ClF4O | CID 98041727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzoyl chloride synthesis - chemicalbook [chemicalbook.com]
